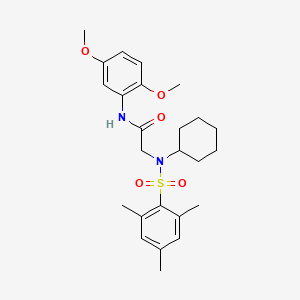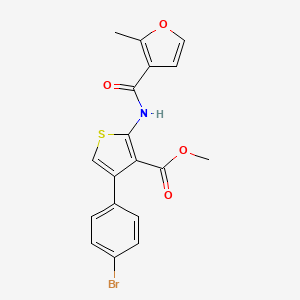![molecular formula C24H24N2O5S2 B3620809 N-[2,2-bis(phenylsulfonyl)ethenyl]-4-(morpholin-4-yl)aniline](/img/structure/B3620809.png)
N-[2,2-bis(phenylsulfonyl)ethenyl]-4-(morpholin-4-yl)aniline
Overview
Description
“N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” is a complex organic compound. It is a type of N-phenyl-bis(trifluoromethanesulfonimide), which is commonly used as a trifluoromethanesulfonylating reagent . This compound is generally used for the trifluoromethanesulfonylation of phenolic hydroxyl groups, amino groups, and alkenols, and it exhibits high reactivity and excellent selectivity .
Synthesis Analysis
The synthesis of such compounds often involves the use of phenylamine, 4-dimethylaminopyridine (DMAP), and triethylamine . The reaction is carried out under vacuum at a temperature of -40°C, and trifluoromethanesulfonyl fluoride gas is introduced . After stirring the reaction at a temperature between -20°C and 0°C and at a pressure between 0.02MPa and 0.1MPa, the excess trifluoromethanesulfonyl fluoride gas is released and collected by cooling . The resulting pale yellow solid is then recrystallized from toluene to yield a white crystal .Chemical Reactions Analysis
“N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” can participate in various chemical reactions. For instance, it can be used in the Mannich reaction for the enantioselective synthesis of β-amino acids . It can also be used in the synthesis of phosphatidyl inositol 1-phosphate receptor agonists, which have pharmaceutical applications .Physical and Chemical Properties Analysis
“N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” is a white or colorless crystalline powder . It has a melting point of 100-102°C and a predicted boiling point of 305.3±52.0°C . It is soluble in methanol and slightly soluble in chloroform and ethyl acetate .Safety and Hazards
Future Directions
The future directions for “N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” could involve its use in the synthesis of new pharmaceutical compounds, given its potential for enantioselective synthesis of β-amino acids and the synthesis of phosphatidyl inositol 1-phosphate receptor agonists . Additionally, its use as a trifluoromethanesulfonylating reagent could be explored further in the synthesis of other complex organic compounds .
Properties
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c27-32(28,22-7-3-1-4-8-22)24(33(29,30)23-9-5-2-6-10-23)19-25-20-11-13-21(14-12-20)26-15-17-31-18-16-26/h1-14,19,25H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWJOBZJSDLSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC=C(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B3620727.png)
![2-({[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3620732.png)
![2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B3620734.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxamide](/img/structure/B3620735.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B3620764.png)
![5-bromo-N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B3620781.png)


![1,3-bis[(2,5-dimethoxyphenyl)sulfonyl]-5-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3620796.png)

![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3620801.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3620823.png)
